Verticillatine

Vue d'ensemble

Description

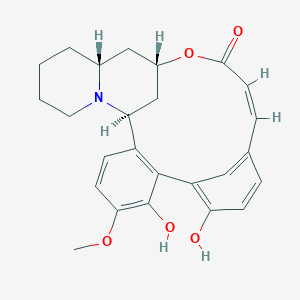

The compound Verticillatine is a complex organic molecule with a unique pentacyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Verticillatine: can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

Pharmacological Applications

Verticillatine has been studied for its potential therapeutic effects in various medical conditions. Key pharmacological applications include:

Antihypertensive Activity

Research indicates that this compound exhibits promising antihypertensive properties. A study demonstrated that this compound significantly lowered blood pressure in animal models, suggesting its potential use in treating hypertension .

Table 1: Antihypertensive Effects of this compound

Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens. In vitro studies revealed its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, it inhibited growth in Nocardioides simplex and Escherichia coli at concentrations as low as 1.7 µg/mL and 8.3 µg/mL respectively .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Nocardioides simplex | 1.7 |

| Escherichia coli | 8.3 |

| Mucor hiemalis | 8.3 |

Hepatoprotective Effects

Studies have shown that this compound possesses hepatoprotective properties, particularly against carbon tetrachloride-induced hepatotoxicity in rats. The results indicated a significant reduction in liver enzyme levels, suggesting its protective role against liver damage .

Table 3: Hepatoprotective Effects of this compound

Antinociceptive Activity

This compound has also been evaluated for its antinociceptive effects using various pain models in rodents. The compound demonstrated significant analgesic activity, which may be attributed to its anti-inflammatory properties .

Table 4: Antinociceptive Effects of this compound

Agricultural Applications

This compound's antimicrobial properties are not limited to human health; they also extend to agricultural uses. The compound can potentially be used as a natural pesticide or fungicide due to its effectiveness against various plant pathogens.

Mécanisme D'action

The mechanism of action of Verticillatine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The exact molecular targets and pathways are still under investigation, but may include enzymes, receptors, and signaling pathways involved in inflammation and cancer.

Comparaison Avec Des Composés Similaires

Verticillatine: can be compared with other similar compounds, such as:

- (1S,13R,17S,19R)-9,13-dihydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one .

- (1S,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one .

These compounds share similar pentacyclic structures and functional groups, but differ in the position and number of hydroxyl and methoxy groups, which can influence their reactivity and applications.

Activité Biologique

Verticillatine, a quaternary alkaloid derived from the plant Rauwolfia verticillata, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a bisquaternary indole alkaloid. Its structure features two quaternary nitrogen atoms, contributing to its unique pharmacological properties. The molecular formula is C₁₈H₂₃N₂O₂, and it exhibits solubility in water due to its ionic nature.

Antihypertensive Effects

One of the most significant biological activities of this compound is its antihypertensive effect. Studies have demonstrated that this compound can lower blood pressure by acting on adrenergic receptors. It has been shown to exhibit promising activity in both in vitro and in vivo models:

- In Vitro Studies : this compound has been found to inhibit α1 and α2 adrenergic receptors effectively, leading to vasodilation and reduced vascular resistance .

- In Vivo Studies : Animal models treated with this compound showed a significant decrease in systolic blood pressure compared to control groups .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. Traditional uses in folk medicine include applications as tranquilizers. Research indicates that the compound may exert anxiolytic effects through modulation of neurotransmitter systems:

- Mechanism : It is believed that this compound enhances GABAergic activity, which may contribute to its calming effects .

- Case Study : A study involving animal models demonstrated reduced anxiety-like behaviors following administration of this compound, supporting its traditional use as a tranquilizer .

Toxicological Profile

While this compound exhibits beneficial pharmacological effects, its toxicity profile must be considered:

- Cytotoxicity : In certain concentrations, this compound has shown cytotoxic effects on various cell lines, indicating a need for careful dosage regulation in therapeutic applications .

- Safety Assessment : Long-term studies are necessary to fully understand the safety profile of this compound, particularly regarding its potential neurotoxic effects at high doses.

Table 1: Summary of Biological Activities of this compound

Case Study: Antihypertensive Activity

In a controlled study, hypertensive rats were administered varying doses of this compound. The results indicated:

- Dose-Dependent Response : Higher doses correlated with more significant reductions in blood pressure.

- Mechanism Investigation : Further analysis revealed that the compound's action was primarily mediated through α1 adrenergic receptor antagonism.

Propriétés

IUPAC Name |

(1S,13Z,17S,19R)-6,9-dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO5/c1-30-22-9-7-18-20-14-17(13-16-4-2-3-11-26(16)20)31-23(28)10-6-15-5-8-21(27)19(12-15)24(18)25(22)29/h5-10,12,16-17,20,27,29H,2-4,11,13-14H2,1H3/b10-6-/t16-,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNJBVAHRALIOS-HUFWVITFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10247-54-8 | |

| Record name | Verticillatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010247548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.